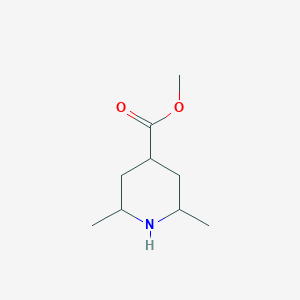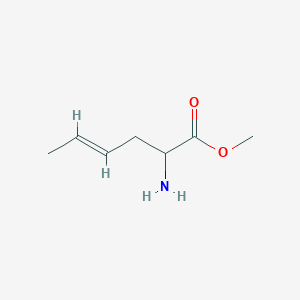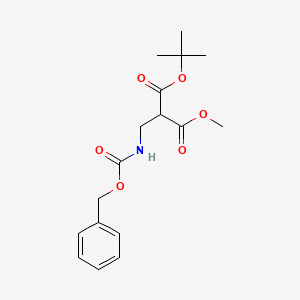
3-Cbz-amino-2-Boc-amino-propionicacidmethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is a compound with the IUPAC name methyl 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate . It is a white solid with a molecular weight of 352.39 g/mol . This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.
Preparation Methods
The synthesis of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester typically involves the protection of amino groups using benzyl carbamate (Cbz) and tert-butyl carbamate (Boc) protecting groups. One common synthetic route involves the amidation of N-Cbz and N-Boc protected amines under mild conditions . The reaction conditions often include the use of isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . Industrial production methods may vary, but they generally follow similar principles of protecting group chemistry and amidation reactions.
Chemical Reactions Analysis
3-Cbz-amino-2-Boc-amino-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the protecting groups, yielding free amines.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Cbz-amino-2-Boc-amino-propionic acid methyl ester has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a building block for the development of pharmaceuticals, including enzyme inhibitors and anticancer agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester involves its role as a protected amino acid derivative. The protecting groups (Cbz and Boc) prevent unwanted side reactions during synthesis, allowing for selective reactions at other functional groups. Upon removal of the protecting groups, the free amines can participate in various biochemical pathways and interactions.
Comparison with Similar Compounds
Similar compounds to 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester include:
N-Cbz-amino acids: These compounds have a similar benzyl carbamate protecting group but may differ in the amino acid backbone.
N-Boc-amino acids: These compounds have a tert-butyl carbamate protecting group and are used in similar synthetic applications.
N-Alloc-amino acids: These compounds use allyl carbamate as a protecting group and offer different reactivity profiles.
The uniqueness of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester lies in its dual protection strategy, which provides greater flexibility and selectivity in synthetic applications.
Properties
Molecular Formula |
C17H23NO6 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2-(phenylmethoxycarbonylaminomethyl)propanedioate |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(20)13(14(19)22-4)10-18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) |
InChI Key |
LSVQGBUSQYEVPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12274359.png)
![1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine](/img/structure/B12274367.png)

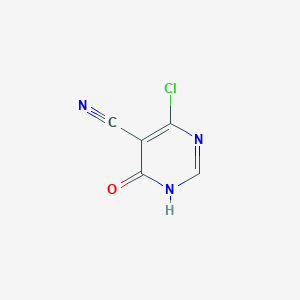
![4-fluoro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12274373.png)
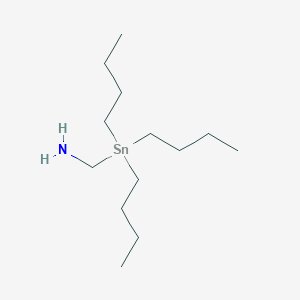
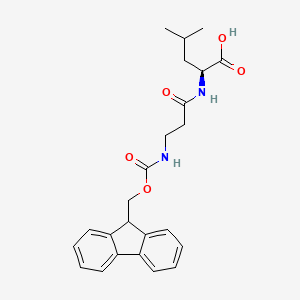
![2-tert-butyl-1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274384.png)
![6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B12274396.png)
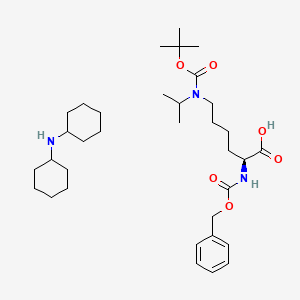
![3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester](/img/structure/B12274401.png)
